Superior Structural Order and Thermoelectric Performance in SAMs for 3,5-Dichloro Isomer
In a comparative study of dichloro-substituted benzenethiolate SAMs on Au(111), the 3,5-dichloro positional isomer (the core structure of 4-bromo-3,5-dichlorobenzene-1-thiol) demonstrated the highest Seebeck coefficient and the best structural order, outperforming both the 2,4- and 3,4-dichloro analogs [1].
| Evidence Dimension | Seebeck Coefficient (S) |
|---|---|
| Target Compound Data | 5.2 ± 0.1 μV/K (for 3,5-DCBT SAM) |
| Comparator Or Baseline | 3,4-DCBT: 4.6 ± 0.1 μV/K; 2,4-DCBT: 5.0 ± 0.4 μV/K |
| Quantified Difference | 13% higher than 3,4-DCBT; 4% higher than 2,4-DCBT |
| Conditions | Self-assembled monolayer (SAM) on Au(111) surface, measured at room temperature. |
Why This Matters
This demonstrates that the 3,5-dichloro substitution pattern is superior for creating well-ordered SAMs with enhanced thermoelectric properties, making the compound a preferred building block for molecular electronics and surface engineering.
- [1] Nakamura, M.; et al. Effects of the substituent position on the structural order, work function change, and thermopower of dichloro-substituted benzenethiolate self-assembled monolayers on Au(111). Applied Surface Science 2024, 643, 158661. View Source
